tert-Butyl 2-bromoisobutyrate

Description

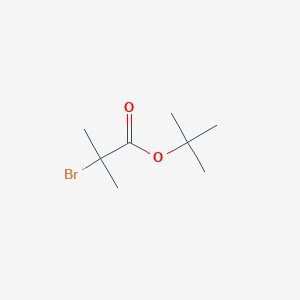

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-7(2,3)11-6(10)8(4,5)9/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVNJALYNQVQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178579 | |

| Record name | tert-Butyl 2-bromo-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23877-12-5 | |

| Record name | 1,1-Dimethylethyl 2-bromo-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23877-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-bromo-2-methylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023877125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 2-bromo-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-bromo-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 2-bromoisobutyrate: A Technical Guide for Researchers

Introduction

tert-Butyl 2-bromoisobutyrate is an organobromine compound widely utilized in the field of polymer chemistry. Its primary application lies in its role as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. This technical guide provides an in-depth overview of the properties, applications, and a representative experimental protocol for this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identification and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 23877-12-5[1][2][3][] |

| Molecular Formula | C8H15BrO2[1][2][3][] |

| Molecular Weight | 223.11 g/mol [1][3] |

| Appearance | Colorless to almost colorless clear liquid[] |

| Boiling Point | 175.5 °C at 760 mmHg, 37 °C at 1 mmHg |

| Density | 1.258 g/cm³, 1.196 g/mL at 20 °C[5] |

| Refractive Index (n20/D) | 1.436[1][5] |

| Flash Point | 66.8 °C[1], 67 °C |

| Solubility | Soluble in chloroform. |

| Vapor Pressure | 1.15 mmHg at 25°C[1] |

Applications in Polymer Synthesis

The principal application of this compound is as an initiator in Atom Transfer Radical Polymerization (ATRP).[1][5][6] ATRP is a powerful technique for creating polymers with controlled architecture, such as block copolymers, star polymers, and polymers with specific end-group functionalities. The tert-butyl ester group can be hydrolyzed post-polymerization to yield a carboxylic acid group, providing a route to amphiphilic block copolymers and other functional materials.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (B99206) (MMA)

This section provides a detailed, representative methodology for the ATRP of methyl methacrylate (MMA) using this compound as the initiator.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (B1667542) (solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Thermostated oil bath

Procedure:

-

Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Dry the anisole over molecular sieves.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).

-

Seal the flask with a rubber septum and subject it to several cycles of vacuum and backfilling with argon or nitrogen to ensure an inert atmosphere.

-

Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 5 mL), MMA (e.g., 5 mL, 46.7 mmol), and PMDETA (e.g., 0.10 mmol) to the Schlenk flask via syringe.

-

Stir the mixture to allow for the formation of the copper-ligand complex, which should result in a colored solution.

-

Initiation: Inject this compound (e.g., 0.05 mmol) into the reaction mixture to start the polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Monitoring the Reaction: Samples can be taken periodically via a degassed syringe to monitor the monomer conversion (by gas chromatography or NMR) and the evolution of molecular weight and polydispersity (by gel permeation chromatography).

-

Termination and Purification: After the desired time or monomer conversion is reached, the polymerization is quenched by opening the flask and exposing the catalyst to air. The reaction mixture is then diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a non-solvent such as cold methanol, filtered, and dried under vacuum.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound in ATRP.

Caption: General mechanism of ATRP initiated by this compound.

Caption: Experimental workflow for ATRP using this compound.

Safety and Handling

This compound is a combustible liquid and causes skin and eye irritation. It may also cause respiratory irritation.[7][8] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[7][8] Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. 14.139.213.3:8080 [14.139.213.3:8080]

- 8. mdpi.com [mdpi.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

tert-Butyl 2-bromoisobutyrate synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of tert-Butyl 2-bromoisobutyrate

Introduction

This compound (t-BBiB) is a crucial organic compound widely utilized in polymer chemistry. Its primary application is as a highly effective initiator for atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific architectures. This guide provides a comprehensive overview of a modern and efficient method for the synthesis of this compound, followed by a detailed purification protocol designed for researchers and professionals in chemical and materials science.

The traditional synthesis methods, which often involve the reaction of α-bromo isobutyryl bromide with tert-butanol (B103910) or the use of strong proton acids like concentrated sulfuric acid as catalysts, are plagued by issues such as low conversion rates, equipment corrosion, and significant generation of chemical waste.[1] The protocol detailed below focuses on a superior method: the esterification of α-bromoisobutyric acid with isobutene, catalyzed by a recyclable cation exchange resin. This approach is characterized by its simple process, high product purity, and more environmentally benign profile.[1][2]

Synthesis of this compound

The premier method for synthesizing t-BBiB involves the direct esterification of α-bromoisobutyric acid with isobutene. A solid acid catalyst, in the form of a cation exchange resin, facilitates the reaction, offering high catalytic activity, good selectivity, and ease of separation from the reaction mixture.[2]

Synthesis Workflow

The overall workflow for the synthesis is depicted below, starting from the initial charging of the reactor to the final crude product.

Caption: Workflow for the catalyzed esterification synthesis of crude this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures utilizing cation exchange resins.[1][3]

-

Reactor Setup: Into a 500 mL three-neck flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add 100 g of α-bromoisobutyric acid, 200 g of dichloromethane (solvent), 10 g of tert-butanol, and 1 g of a polymerization inhibitor (e.g., hydroquinone (B1673460) or p-hydroxyanisole).[1][3]

-

Catalyst Addition: Add 5-10 g of a cation exchange resin (e.g., D003, CH-A, or CHR-06 type) to the flask.[1][3]

-

Initiation of Reaction: Begin stirring and heat the mixture to a controlled temperature of 40-45 °C to initiate reflux.[1][2]

-

Isobutene Introduction: Once reflux begins, introduce approximately 50-55 g of isobutene gas through the gas inlet tube over a period of 2 hours. The molar ratio of α-bromoisobutyric acid to isobutene should be approximately 1:1.1 to 1:1.3.[1][2]

-

Reaction Completion: After the addition of isobutene is complete, maintain the reaction at reflux for an additional 2-3 hours to ensure completion.[1][3]

-

Cooling: After the insulation period, cool the reaction solution to room temperature. The resulting mixture is the crude product, which will proceed to the purification stage.

Quantitative Data: Synthesis Parameters

| Parameter | Value/Description | Source(s) |

| Reactants | α-Bromoisobutyric Acid, Isobutene | [1][2] |

| Catalyst | Cation Exchange Resin (e.g., D001, D003, 732) | [1][2] |

| Solvent | Dichloromethane | [1][3] |

| Inhibitor | Hydroquinone or p-hydroxyanisole | [1][3] |

| Molar Ratio (Acid:Isobutene) | 1 : 1.1-1.3 | [1][2] |

| Reaction Temperature | 40-45 °C (preferred) | [1][2] |

| Reaction Time | 2-6 hours | [2] |

| Typical Yield | 80-90% | [2] |

Purification of this compound

The purification process is critical for removing the catalyst, unreacted starting materials, and solvent to obtain a high-purity final product suitable for sensitive applications like ATRP. The process involves filtration, neutralization, and a two-stage distillation.

Purification Workflow

The multi-step purification process for isolating the final product is outlined in the diagram below.

Caption: Step-by-step workflow for the purification of this compound.

Experimental Protocol: Purification

-

Catalyst Removal: Filter the crude reaction solution to remove the solid cation exchange resin.[1][3] The resin can be washed, dried, and potentially reused.

-

Neutralization: Transfer the filtrate to a separation funnel or appropriate vessel. Add triethylamine (B128534) dropwise while monitoring the pH until the solution reaches a pH of 6.5-7.0.[1][2][3] This step neutralizes any remaining acidic components.

-

Solvent Removal: Subject the neutralized solution to atmospheric distillation at a temperature of approximately 80-85 °C to remove the dichloromethane solvent.[1][2][3]

-

Final Purification: The remaining residue is then purified by vacuum distillation.[1][3] The final product, this compound, is collected as a colorless liquid. The boiling point is dependent on the vacuum applied (e.g., 37 °C at 1 mmHg). The final purity achieved through this method is typically high, often exceeding 98%.[1][3]

Product Characterization Data

The identity and purity of the final product are confirmed through standard analytical techniques. Key physical and spectroscopic data are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity (by GC) | ≥98.0% | [1][3] |

| Molecular Formula | C₈H₁₅BrO₂ | [4] |

| Molecular Weight | 223.11 g/mol | [4] |

| Boiling Point | 175.5 °C / 760 mmHg; 37 °C / 1 mmHg | [4] |

| Density | 1.196 - 1.258 g/mL (at 20-25 °C) | [4][5] |

| Refractive Index (n20/D) | 1.436 - 1.440 | [4] |

| Storage Temperature | Room Temperature, recommended <15°C |

Conclusion

The synthesis of this compound via cation exchange resin-catalyzed esterification of α-bromoisobutyric acid and isobutene represents a significant advancement over previous methods. It provides a scalable, high-yield, and environmentally conscious route to a high-purity product. The detailed purification protocol, involving filtration, neutralization, and fractional distillation, is essential for achieving the quality required for demanding applications such as atom transfer radical polymerization. This guide provides the necessary technical details for its successful implementation in a laboratory or industrial setting.

References

- 1. Page loading... [guidechem.com]

- 2. CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin - Google Patents [patents.google.com]

- 3. tert-Butyl 2-bromo-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. α-溴异丁酸叔丁酯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

Navigating Polymer Synthesis: A Technical Guide to the Reactivity of tert-Butyl 2-Bromoisobutyrate with Diverse Monomers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of controlled radical polymerization, tert-butyl 2-bromoisobutyrate has emerged as a pivotal initiator, particularly for Atom Transfer Radical Polymerization (ATRP). Its robust nature and predictable initiation kinetics have made it an indispensable tool for the synthesis of well-defined polymers with tailored architectures. This technical guide delves into the reactivity of this compound with a range of monomers, providing a comprehensive overview of its capabilities in polymer synthesis, with a particular focus on applications in drug delivery. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their polymer design and synthesis endeavors.

Reactivity and Polymerization Outcomes: A Quantitative Overview

The efficacy of this compound as an ATRP initiator is demonstrated by its ability to control the polymerization of various monomers, yielding polymers with predictable molecular weights and low polydispersity indices (PDI). The following tables summarize key quantitative data from polymerizations of several common monomers initiated with this compound or its close structural analog, ethyl 2-bromoisobutyrate, which exhibits similar reactivity. These data highlight the versatility of this initiator system.

Table 1: ATRP of Acrylates Initiated by Alkyl 2-Bromoisobutyrates

| Monomer | Initiator | Catalyst System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| tert-Butyl Acrylate (tBA) | This compound | CuBr/Me6TREN | DMSO | 25 | 1 | >95 | - | <1.2 |

| tert-Butyl Acrylate (tBA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Bulk | 50 | 4 | 96 | 7,300 | 1.11 |

| n-Butyl Acrylate (nBA) | Ethyl 2-bromoisobutyrate | CuBr/dNbpy | Benzene | 80 | 2 | ~90 | 10,000 | 1.1 |

| Methyl Acrylate (MA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | 60 | 3.7 | - | 10,200 | 1.07 |

Note: Me6TREN = Tris(2-dimethylaminoethyl)amine, PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine, dNbpy = 4,4'-di(5-nonyl)-2,2'-bipyridine. Data is compiled from multiple sources and represents typical results.

Table 2: ATRP of Methacrylates and Styrene Initiated by Alkyl 2-Bromoisobutyrates

| Monomer | Initiator | Catalyst System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | 30 | - | >90 | - | <1.2 |

| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | NiBr2(PPh3)2 | Toluene | 85 | 4 | ~90 | 15,000 | 1.2 |

| Styrene | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Bulk | 110 | 4 | 92 | 24,100 | 1.25 |

| Styrene | 4-tert-butylphenyl(2-bromopropionate) | CuBr/bpy | Bulk | 100 | 2.5 | 41 | 4,500 | 1.15 |

Note: PPh3 = Triphenylphosphine, bpy = 2,2'-bipyridine. Data is compiled from multiple sources and represents typical results.

Experimental Protocols: A Step-by-Step Guide

The successful synthesis of well-defined polymers using this compound relies on meticulous experimental technique. Below are detailed protocols for the synthesis of a macroinitiator from a hydroxyl-terminated polymer and a general procedure for ATRP.

Protocol 1: Synthesis of a Poly(ethylene glycol) (PEG)-based Macroinitiator

This protocol describes the conversion of a hydroxyl-terminated PEG (mPEG-OH) into a macroinitiator capable of initiating ATRP. This is a common first step in the synthesis of amphiphilic block copolymers for drug delivery applications.[1]

Materials:

-

Methoxy poly(ethylene glycol) (mPEG-OH)

-

2-Bromoisobutyryl bromide

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve mPEG-OH in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 to 2 equivalents relative to mPEG-OH) to the solution.

-

Slowly add 2-bromoisobutyryl bromide (1.2 to 1.5 equivalents relative to mPEG-OH) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using TLC or ¹H NMR.

-

Once the reaction is complete, filter the solution to remove the triethylammonium (B8662869) bromide salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Precipitate the resulting mPEG-Br macroinitiator in cold anhydrous diethyl ether.

-

Dry the purified macroinitiator under vacuum.

Protocol 2: General Atom Transfer Radical Polymerization (ATRP)

This protocol outlines a typical ATRP procedure for the polymerization of a monomer using a synthesized macroinitiator.

Materials:

-

Macroinitiator (e.g., mPEG-Br from Protocol 1)

-

Monomer (e.g., tert-butyl acrylate)

-

Copper(I) bromide (CuBr)

-

Ligand (e.g., PMDETA)

-

Anhydrous solvent (e.g., anisole, toluene, or bulk)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flasks and cannula

Procedure:

-

In a Schlenk flask, add the macroinitiator and the desired amount of monomer. Add the solvent if the reaction is not conducted in bulk.

-

In a separate Schlenk flask, add CuBr and the ligand under an inert atmosphere.

-

Subject both flasks to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Under an inert atmosphere, transfer the monomer/macroinitiator solution to the flask containing the catalyst system via a cannula.

-

Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 50-110 °C).

-

Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or gas chromatography (GC).

-

Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer solution in a non-solvent such as cold hexane (B92381) or a mixture of hexane and diethyl ether.

-

Redissolve the polymer in a minimal amount of a suitable solvent and re-precipitate to ensure high purity.

-

Dry the final block copolymer under vacuum.

Visualizing the Processes: Mechanisms and Workflows

To provide a clearer understanding of the underlying principles and experimental procedures, the following diagrams, generated using Graphviz, illustrate the key pathways and workflows.

Application in Drug Delivery: pH-Responsive Micelles

A significant application of polymers synthesized using this compound lies in the development of "smart" drug delivery systems. By creating amphiphilic block copolymers, such as poly(ethylene glycol)-block-poly(tert-butyl acrylate) (PEG-b-PtBA), it is possible to form micelles that can encapsulate hydrophobic drugs. The poly(tert-butyl acrylate) block can be hydrolyzed to poly(acrylic acid) (PAA), rendering the core of the micelle pH-responsive.[2]

At physiological pH (~7.4), the carboxylic acid groups of the PAA block are deprotonated and ionized, leading to a stable, compact core that retains the drug. However, in the acidic microenvironment of a tumor or within the endosomes of cancer cells (pH 5.0-6.5), the carboxylic acid groups become protonated.[3] This change in ionization state leads to a disruption of the micellar structure, triggering the release of the encapsulated therapeutic agent directly at the target site.

Conclusion

This compound is a highly effective and versatile initiator for Atom Transfer Radical Polymerization, enabling the synthesis of a wide array of well-defined polymers. Its reactivity with various monomers, particularly acrylates, methacrylates, and styrene, allows for the creation of polymers with controlled molecular weights and narrow polydispersity. The ability to synthesize block copolymers with functional segments has positioned this initiator as a key tool in the development of advanced materials, most notably in the field of drug delivery where pH-responsive systems can be engineered for targeted therapy. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to leverage the power of controlled radical polymerization for their specific applications.

References

A Comprehensive Technical Guide to the Solubility of tert-Butyl 2-bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tert-butyl 2-bromoisobutyrate, a key reagent in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing robust experimental protocols for determining its solubility in a range of solvents. A template for data presentation is also included to aid researchers in organizing their findings.

Introduction

This compound is a crucial initiator in atom transfer radical polymerization (ATRP) and a versatile intermediate in organic synthesis. Its solubility in various solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of reaction conditions and the development of efficient downstream processing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence its solubility behavior.

| Property | Value |

| Molecular Formula | C₈H₁₅BrO₂ |

| Molecular Weight | 223.11 g/mol |

| Appearance | Colorless liquid |

| Density | Approximately 1.196 g/mL at 20 °C |

| Boiling Point | 175.5 °C at 760 mmHg |

| Refractive Index | Approximately 1.436 at 20 °C |

Solubility Data

While specific quantitative solubility data for this compound in a wide array of solvents is not extensively documented in peer-reviewed literature, it is known to be soluble in chloroform.[1] For other solvents, experimental determination is necessary. The following table provides a template for researchers to systematically record experimentally determined solubility data.

Table 1: Solubility of this compound in Various Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., Tetrahydrofuran (THF) | |||

| e.g., N,N-Dimethylformamide (DMF) | |||

| e.g., Dimethyl Sulfoxide (DMSO) | |||

| e.g., Toluene | |||

| e.g., Methanol | |||

| e.g., Ethanol | |||

| e.g., Acetone | |||

| e.g., Acetonitrile | |||

| e.g., Dichloromethane |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for consistent and reproducible research. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method

This method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.

Methodology:

-

Saturation: In a sealed vessel, add an excess of this compound to a known volume of the chosen solvent.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

Separation: Carefully separate the saturated solution from the undissolved solute. This can be achieved by filtration through a syringe filter (ensure the filter material is compatible with the solvent) or by careful decantation after allowing the excess solute to settle.

-

Solvent Evaporation: Transfer a precisely measured volume of the clear, saturated solution to a pre-weighed, dry container.

-

Drying: Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or vacuum oven at a temperature that will not cause decomposition of the solute).

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent.

UV-Visible (UV-Vis) Spectrophotometry Method

This method is suitable when the solute has a distinct chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Spectral Scan: For each standard, record the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax.

-

Plotting: Plot a calibration curve of absorbance versus concentration. The relationship should be linear (Beer-Lambert Law).

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilution: After separating the saturated solution, dilute a known volume of it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Sample Measurement: Measure the absorbance of the diluted saturated solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures.

Methodology:

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector (e.g., UV or refractive index).

-

Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: After separating the saturated solution, filter it through a suitable HPLC syringe filter. Dilute a known volume of the filtrate with the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

-

Quantification: Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Solubility Calculation: Calculate the solubility in the original saturated solution by applying the dilution factor.

Visualizations

The following diagrams illustrate the general workflow for determining solubility.

Caption: General experimental workflow for solubility determination.

Caption: Common analytical methods for solubility measurement.

References

Safety and handling precautions for tert-Butyl 2-bromoisobutyrate

An In-depth Technical Guide to the Safe Handling of tert-Butyl 2-bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 23877-12-5), a chemical intermediate commonly used in laboratory and research settings. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental risk.

Chemical and Physical Properties

This compound is a colorless transparent liquid.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C8H15BrO2 | [2][3][4] |

| Molecular Weight | 223.11 g/mol | [3] |

| Appearance | Colorless transparent liquid | [1] |

| Boiling Point | 175.5 °C at 760 mmHg; 37 °C at 1 mmHg | [3][5] |

| Flash Point | 66.8 °C (152.2 °F) | [3] |

| Density | 1.195-1.198 g/cm³ (20/20℃); 1.258 g/cm³ | [1][3] |

| Refractive Index | 1.4350-1.4380 @ 20°C | [1] |

| Vapor Pressure | 1.15 mmHg at 25°C | [3] |

| Solubility | Soluble in Chloroform | [3] |

| Purity (GC) | ≥96.0% to 99.0% min | [1][4] |

Hazard Identification and Classification

This chemical is classified as hazardous.[6] The primary hazards are skin irritation, serious eye damage, and respiratory irritation.[2][6] It is also a lachrymator, meaning it can cause tearing.[2]

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[6]

-

Serious Eye Damage/Eye Irritation: Category 1[6]

-

Specific target organ toxicity (single exposure), Respiratory system: Category 3[6]

Signal Word: Danger[6]

Hazard Statements:

-

H315: Causes skin irritation.[5]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

Handling:

-

Avoid all personal contact, including inhalation of vapors or mists.[7]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][6]

-

Wash hands and any exposed skin thoroughly after handling.[2][6]

-

Do not eat, drink, or smoke when using this product.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Use non-sparking tools and take measures to prevent static discharge.[7][8]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]

-

Store in a designated corrosives area.[9]

-

Store locked up.[8]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for safe handling.

| Exposure Control | Recommendation | Reference |

| Engineering Controls | Use in a well-ventilated area. A local exhaust ventilation system is recommended, especially for larger quantities. | [6][8] |

| Eye/Face Protection | Wear chemical safety goggles that comply with EN 166 or OSHA's 29 CFR 1910.133 regulations. | [6] |

| Hand Protection | Wear protective gloves. | [2] |

| Skin and Body Protection | Wear long-sleeved clothing. | [2] |

| Respiratory Protection | Under normal use with adequate ventilation, no respiratory protection is typically needed. For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | [2] |

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Procedure | Reference |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor. | [2][6] |

| Skin Contact | Take off contaminated clothing immediately. Wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse. | [2][6] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If not breathing, give artificial respiration. | [2][6] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [6][8] |

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Ensure adequate ventilation.[6] Wear appropriate personal protective equipment.[7] Evacuate unnecessary personnel and control entry to the area.[8]

-

Environmental Precautions: Prevent the product from entering drains.[8]

-

Containment and Cleanup: Absorb the spill with inert material such as vermiculite, sand, or earth.[7] Collect the residue in a suitable, closed container for disposal.[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] However, based on its classification, it is known to cause skin irritation, severe eye damage, and respiratory irritation.[2][6] It is also a lachrymator.[2] No data is available on carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[2][6]

Experimental Protocols

No specific experimental studies on the safety and handling of this compound were cited in the reviewed safety documents. The information provided in this guide is based on established chemical safety principles and data from safety data sheets. A general experimental protocol for the safe handling of this chemical involves:

-

Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.

-

Pre-Experiment Preparation:

-

Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

-

Assemble and inspect all necessary personal protective equipment (goggles, gloves, lab coat).

-

Locate the nearest safety shower, eyewash station, and fire extinguisher.

-

Have appropriate spill cleanup materials readily available.

-

-

Chemical Handling:

-

Dispense the chemical within the fume hood.

-

Use appropriate, clean, and dry glassware.

-

Avoid generating mists or vapors.

-

Keep the container tightly closed when not in use.

-

-

Post-Experiment Procedures:

-

Decontaminate all glassware and equipment that came into contact with the chemical.

-

Dispose of waste chemical and contaminated materials in a properly labeled, sealed hazardous waste container.

-

Clean the work area thoroughly.

-

Wash hands before leaving the laboratory.

-

Visualizations

The following diagrams illustrate key safety workflows.

Caption: Workflow for responding to a chemical spill.

Caption: Decision workflow for selecting appropriate PPE.

References

- 1. htdchem.com [htdchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. lookchem.com [lookchem.com]

- 4. L08216.09 [thermofisher.com]

- 5. This compound | 23877-12-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Thermal stability of tert-Butyl 2-bromoisobutyrate initiator

An In-depth Technical Guide to the Thermal Stability of tert-Butyl 2-Bromoisobutyrate Initiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal initiator in the field of Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with complex architectures. Its efficacy is intrinsically linked to the stability of the carbon-bromine bond. This technical guide provides a comprehensive overview of the thermal stability of this compound, addressing its decomposition pathways, and presenting detailed experimental protocols for its characterization. While specific quantitative thermal analysis data for the pure compound is not extensively documented in public literature, this guide synthesizes available information on its general stability, the behavior of analogous compounds, and standardized analytical procedures to empower researchers in their investigations.

Introduction

This compound is a tertiary alkyl halide widely employed as an initiator in controlled radical polymerization, particularly ATRP.[1][2][3] The controlled nature of ATRP relies on the reversible cleavage of the carbon-bromine (C-Br) bond, which generates radicals that initiate polymerization.[4] The thermal stability of this initiator is a critical parameter, influencing not only its storage and handling but also the conditions under which polymerization can be effectively controlled. Uncontrolled thermal decomposition can lead to the release of corrosive and irritating vapors and may compromise the integrity of the polymerization process.[5] This guide aims to provide a thorough understanding of the factors governing the thermal stability of this compound and the methodologies to quantify it.

General Stability and Handling

Safety Data Sheets (SDS) for this compound consistently report that the compound is "stable under normal conditions."[5][6] However, they also caution that "thermal decomposition can lead to release of irritating gases and vapors."[5] For optimal preservation of its chemical integrity, it is recommended to store the initiator in a cool, dark, and well-ventilated location, with some suppliers suggesting storage temperatures below 15°C.[7]

Predicted Thermal Decomposition Pathway

The thermal decomposition of alkyl halides, particularly tertiary ones, often proceeds via a unimolecular elimination reaction.[8][9] In the case of this compound, the most probable decomposition pathway is the elimination of hydrogen bromide (HBr) to yield isobutylene (B52900) and 2-bromoisobutyric acid. This reaction is analogous to the behavior of other tertiary alkyl halides.[10][11]

A visual representation of this predicted decomposition pathway is provided below.

Caption: Predicted elimination reaction pathway for the thermal decomposition of this compound.

Quantitative Thermal Analysis Data

As of the compilation of this guide, specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for pure this compound is not widely available in peer-reviewed literature. However, TGA has been used to characterize silica (B1680970) functionalized with 2-bromoisobutyrate, indicating the stability of the functional group itself under certain conditions.[12] The table below summarizes the kind of data that would be obtained from such analyses.

| Parameter | Typical Value Range (for similar organic esters) | Analytical Method | Significance |

| Onset Decomposition Temperature (Tonset) | 150 - 250 °C | TGA | The temperature at which significant weight loss begins. |

| Temperature at Max Decomposition Rate (Tmax) | 180 - 300 °C | TGA (from DTG curve) | Indicates the point of most rapid decomposition. |

| Enthalpy of Decomposition (ΔHd) | Varies widely | DSC | Quantifies the heat released or absorbed during decomposition. |

| Activation Energy of Decomposition (Ea) | 80 - 200 kJ/mol | TGA (kinetic analysis) | The minimum energy required to initiate decomposition. |

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most appropriate techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is useful for determining the temperature at which the initiator starts to decompose.

Experimental Workflow for TGA

Caption: A generalized workflow for performing TGA on a liquid sample like this compound.

Detailed TGA Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Using a calibrated micropipette, place 5-10 mg of this compound into an inert alumina crucible.

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Ramp the temperature at a constant heating rate, typically 10°C/min, up to a final temperature of approximately 400°C.

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass occurs. The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This can be used to determine the enthalpy of decomposition (whether the process is exothermic or endothermic) and the onset temperature of thermal events.

Experimental Workflow for DSC

Caption: A generalized workflow for performing DSC on a liquid sample like this compound.

Detailed DSC Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Dispense 2-5 mg of this compound into a hermetically sealed aluminum pan. The hermetic seal is crucial to prevent evaporation of the sample before decomposition.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a controlled rate, for instance, 10°C/min, to a temperature where decomposition is expected to be complete (e.g., 350°C), based on preliminary TGA data if available.

-

-

Data Collection: Record the differential heat flow between the sample and the reference.

-

Data Analysis: Plot the heat flow as a function of temperature. The onset temperature of decomposition is determined from the resulting endothermic or exothermic peak. The area under the peak corresponds to the enthalpy of decomposition (ΔHd).

Conclusion

While this compound is generally stable under standard storage conditions, it is susceptible to thermal decomposition at elevated temperatures, likely through the elimination of hydrogen bromide. A comprehensive understanding and quantification of its thermal stability are paramount for its safe handling and effective use in controlled polymerization reactions. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for researchers to determine the key thermal stability parameters of this important ATRP initiator. The generation of such data will be invaluable to the wider scientific community, enabling more precise control over polymerization processes and enhancing laboratory safety.

References

- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 2. qualitest.ae [qualitest.ae]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tainstruments.com [tainstruments.com]

- 5. epfl.ch [epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. scribd.com [scribd.com]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. uychem.com [uychem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Electrochemical Landscape of tert-Butyl 2-bromoisobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electrochemical properties of tert-Butyl 2-bromoisobutyrate, a key initiator in Atom Transfer Radical Polymerization (ATRP) and a molecule of interest in various synthetic applications. While direct experimental data on its electrochemical behavior is not extensively documented in publicly available literature, this guide provides a robust overview based on the well-established principles of alkyl halide electrochemistry and data from analogous compounds. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret electrochemical studies involving this and similar compounds.

Core Electrochemical Properties: An Analogical Overview

The electrochemical behavior of this compound is expected to be dominated by the reductive cleavage of the carbon-bromine (C-Br) bond. For aliphatic bromides, this process typically occurs via a concerted two-electron transfer mechanism, leading to the formation of a carbanion and a bromide ion. Due to the lack of specific experimental data for this compound, the following table summarizes the expected quantitative electrochemical parameters based on data reported for analogous alkyl bromides, such as tert-butyl bromide, in aprotic media.[1][2][3] It is crucial to note that these values are estimations and should be experimentally verified for the specific compound.

| Electrochemical Parameter | Expected Value/Range | Analogous Compound(s) | Solvent/Electrolyte System (Typical) |

| Reduction Peak Potential (Epc) | -1.8 V to -2.5 V vs. Ag/AgCl | tert-Butyl bromide | Acetonitrile (B52724) or DMF with 0.1 M TBAP |

| Electron Transfer Number (n) | 2 | Alkyl Halides | - |

| Transfer Coefficient (α) | 0.2 to 0.4 | tert-Butyl bromide, tert-Butyl chloride | - |

| Mechanism | Concerted Dissociative Electron Transfer | Aliphatic Halides | - |

Note: The exact reduction potential is highly dependent on the solvent, supporting electrolyte, and electrode material used.

Experimental Protocol: Cyclic Voltammetry of this compound

This section outlines a detailed methodology for conducting cyclic voltammetry (CV) to investigate the electrochemical properties of this compound. This protocol is a generalized procedure based on standard practices for the analysis of alkyl halides in aprotic media.

1. Materials and Reagents:

-

Analyte: this compound (≥98% purity)

-

Solvent: Anhydrous acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF), electrochemical grade.

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6), electrochemical grade, dried under vacuum before use.

-

Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina (B75360) slurry.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire or mesh.

-

Inert Gas: High-purity argon or nitrogen.

2. Preparation of Solutions:

-

Electrolyte Solution (0.1 M): In an inert atmosphere (glovebox), dissolve the appropriate amount of the supporting electrolyte (e.g., 3.42 g of TBAP in 100 mL of acetonitrile) to prepare a 0.1 M solution.

-

Analyte Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in the 0.1 M electrolyte solution. For example, dissolve 22.3 mg of this compound in 10 mL of the electrolyte solution.

3. Electrochemical Measurement:

-

Cell Assembly: Assemble the three-electrode electrochemical cell with the polished GCE as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

-

Deoxygenation: Fill the cell with the electrolyte solution and purge with the inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

Background Scan: Record a cyclic voltammogram of the pure electrolyte solution to establish the potential window and identify any background peaks.

-

Analyte Scan: Add a known volume of the analyte stock solution to the cell to achieve the desired concentration (e.g., 1 mM). Allow the solution to equilibrate while stirring gently under the inert gas atmosphere.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards a negative potential (e.g., -2.8 V) and then back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 500 mV/s) to investigate the nature of the electrochemical process.

4. Data Analysis:

-

Determine the reduction peak potential (Epc) from the voltammogram.

-

Analyze the relationship between the peak current (ip) and the square root of the scan rate (ν1/2) to confirm a diffusion-controlled process.

-

Evaluate the irreversibility of the electron transfer by observing the absence of an anodic peak on the reverse scan.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the proposed electrochemical reduction pathway and the experimental workflow.

References

Spectroscopic Profile of tert-Butyl 2-bromoisobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 2-bromoisobutyrate (CAS No. 23877-12-5), an important intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₅BrO₂, with a molecular weight of 223.11 g/mol . Spectroscopic analysis confirms the structure, which consists of a tert-butyl ester group attached to a 2-bromo-2-methylpropanoyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the high degree of symmetry in this compound, the NMR spectra are relatively simple.

¹H NMR Data

The proton NMR spectrum is characterized by two distinct singlets, corresponding to the two types of methyl protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.95 | Singlet | 6H | (CH ₃)₂CBr |

| ~1.45 | Singlet | 9H | OC(CH ₃)₃ |

¹³C NMR Data

The carbon-13 NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O (Ester Carbonyl) |

| ~82 | OC (CH₃)₃ (Quaternary Carbon of tert-butyl) |

| ~56 | C Br(CH₃)₂ (Quaternary Carbon alpha to Bromine) |

| ~31 | CBr(C H₃)₂ |

| ~28 | OC(C H₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The most prominent feature is the strong absorption band of the ester carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-O stretch (ester) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotope peak, due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br.

| m/z | Relative Intensity | Assignment |

| 223/225 | Low | [M]⁺ (Molecular ion) |

| 167/169 | Moderate | [M - C₄H₈]⁺ |

| 149 | Low | [M - Br]⁺ |

| 57 | High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with a Fourier transform and phase correction.

-

Integrate the signals and reference the spectrum to the TMS peak.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data with a Fourier transform and phase correction.

-

Reference the chemical shifts to the CDCl₃ solvent peak (77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded plates in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer.

-

Ionization : Utilize Electron Ionization (EI) at 70 eV.

-

Instrumentation : Employ a Gas Chromatography-Mass Spectrometer (GC-MS) for separation and analysis.

-

Data Acquisition :

-

Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-300 amu.

-

The resulting spectrum will show the molecular ion peaks and the fragmentation pattern of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Whitepaper: The Pivotal Role of the Tert-Butyl Group in Polymerization Initiation

An in-depth technical guide on the role of the tert-butyl group in polymerization initiation for researchers, scientists, and drug development professionals.

Abstract: The tert-butyl group, (CH₃)₃C-, is a sterically demanding and electronically influential moiety that plays a critical role in the initiation of various polymerization reactions. Its unique structure allows for the generation of stable initiating species—radicals, cations, and anions—under specific conditions, making it a cornerstone in the synthesis of well-defined polymers. This technical guide provides an in-depth analysis of the function of the tert-butyl group in radical, cationic, and anionic polymerization initiation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of initiation mechanisms to support researchers in polymer synthesis and drug development.

Role in Radical Polymerization

In radical polymerization, the tert-butyl group is typically part of a larger initiator molecule, such as a peroxide or a perester. The key principle is the homolytic cleavage of a weak bond (e.g., an O-O bond) to generate a tert-butoxy (B1229062) radical ((CH₃)₃CO•) or a tert-butyl radical ((CH₃)₃C•). These radicals then add to a monomer to initiate the polymer chain growth.

-

Tert-Butoxy Radicals: Formed from initiators like di-tert-butyl peroxide or tert-butyl hydroperoxide (TBHP), the tert-butoxy radical is a primary initiating species. Its stability is moderate, allowing it to efficiently add to vinyl monomers.

-

Tert-Butyl Radicals: These can be generated from the β-scission of tert-butoxy radicals or directly from initiators like tert-butyl peroxypivalate (tBPPiv). The tert-butyl radical is a relatively stable tertiary radical that readily initiates polymerization by adding to the monomer's double bond.

-

Steric Influence: The significant steric bulk of the tert-butyl group on the initiator fragment becomes an end-group on the polymer chain. This bulkiness can influence polymer properties by disrupting dense chain packing, which in turn increases the free volume and raises the glass transition temperature (Tg).

Visualization: Radical Initiation Pathway

Caption: Radical initiation using di-tert-butyl peroxide.

Quantitative Data: Radical Initiator Decomposition

The efficiency and rate of initiation are highly dependent on the initiator's decomposition kinetics, often characterized by its half-life at a given temperature.

| Initiator | Decomposition Temperature (°C) for 10-hr Half-Life | Activation Energy (Ea, kJ/mol) | Key Products | Reference |

| tert-Butyl Hydroperoxide (TBHP) | 172 | ~150 | tert-butoxy & hydroxyl radicals | |

| Di-tert-butyl Peroxide (DTBP) | 126 | ~158 | tert-butoxy radicals | |

| tert-Butyl Peroxypivalate (tBPPiv) | 59 | ~128 | tert-butoxy & tert-butyl radicals |

Role in Cationic Polymerization

In cationic polymerization, the tert-butyl group serves as an excellent source for a stable tertiary carbocation, (CH₃)₃C⁺. This cation is generated from a precursor molecule, known as an initiator or cationogen (e.g., tert-butyl chloride), in the presence of a co-initiator, typically a Lewis acid like TiCl₄ or AlCl₃.

-

Formation of the Initiating Cation: The Lewis acid abstracts a halide from the tert-butyl halide, generating the tert-butyl carbocation and a complex counterion. For example: (CH₃)₃C-Cl + AlCl₃ → (CH₃)₃C⁺ [AlCl₄]⁻.

-

High Stability: The tert-butyl carbocation is one of the most stable simple carbocations due to the inductive effect of the three methyl groups. This stability facilitates a controlled initiation step.

-

Chain Transfer: In some systems, tert-butyl esters can act as chain transfer agents. The propagating chain reacts with the ester, terminating the chain and releasing a new tert-butyl cation that can initiate a new polymer chain. This process is crucial for controlling molecular weight.

Visualization: Cationic Initiation Pathway

Caption: Cationic initiation via a tert-butyl cation.

Role in Anionic Polymerization

For anionic polymerization, organolithium compounds are common initiators, and tert-butyllithium (B1211817) (t-BuLi) is a particularly potent example. The tert-butyl group in t-BuLi creates a highly reactive carbanion that acts as a strong nucleophile.

-

Nucleophilic Attack: The initiation occurs via the nucleophilic attack of the tert-butyl carbanion on a suitable monomer, such as styrene (B11656) or butadiene. This reaction is very fast and efficient, often leading to "living" polymerizations where termination reactions are absent.

-

Steric Effects on Aggregation: In non-polar solvents, organolithium initiators like t-BuLi exist as aggregates (e.g., tetramers). The steric bulk of the tert-butyl group influences the degree of aggregation and the reactivity of the initiator, which can affect the polymerization kinetics and the microstructure of the resulting polymer. For instance, initiators with higher steric volume can increase the 1,4-unit content in polybutadiene (B167195) synthesis.

-

High Basicity: The t-BuLi is a very strong base. While this ensures rapid initiation, it can also lead to side reactions, such as proton abstraction from the solvent or monomer, if impurities are present or if the monomer possesses acidic protons.

Visualization: Anionic Initiation Pathway

Caption: Anionic initiation using tert-butyllithium.

Quantitative Data: Anionic Polymerization Kinetics

The kinetics of anionic polymerization are heavily influenced by the counterion and solvent. The bulky tert-butyl group on the monomer can also play a significant role.

| Monomer | Initiator / Counterion | Solvent | Activation Energy (Ea, kJ/mol) | Frequency Exponent (A) | Key Finding | Reference |

| tert-Butyl Methacrylate (B99206) | Na⁺ | THF | 30 | 8.5 | Side-reaction free even at room temp. | |

| tert-Butyl Methacrylate | Cs⁺ | THF | 23 | 9.5 | Lower Ea due to counterion effect. |

Experimental Protocols

Protocol: Radical Polymerization of Methyl Methacrylate (MMA) using a Peroxide Initiator

Objective: To synthesize poly(methyl methacrylate) (PMMA) via free-radical polymerization initiated by tert-butyl peroxypivalate (tBPPiv).

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

tert

Methodological & Application

Application Notes: Controlled Polymerization of Acrylates using tert-Butyl 2-bromoisobutyrate

Introduction

tert-Butyl 2-bromoisobutyrate is a widely utilized initiator in the field of controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP) of acrylate (B77674) monomers. Its tertiary alkyl halide structure provides a stable initiating species that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity indices (PDI), and high end-group fidelity. This application note provides detailed protocols for the use of this compound in the controlled polymerization of acrylates, targeting researchers and professionals in polymer chemistry and drug development.

ATRP is a robust method for polymer synthesis, enabling the creation of complex architectures such as block copolymers and star polymers.[1] The mechanism relies on a reversible activation/deactivation process of dormant polymer chains, mediated by a transition metal catalyst, typically a copper(I) complex.[2]

Key Applications:

-

Synthesis of well-defined homopolymers: Production of poly(acrylates) with predictable molecular weights and narrow molecular weight distributions.

-

Preparation of block copolymers: The living nature of the polymerization allows for sequential monomer addition to create block copolymers.[2][3]

-

Surface modification: Immobilization of the initiator on a substrate allows for the growth of polymer brushes from surfaces.

-

Biomaterial synthesis: The controlled nature of the polymerization is crucial for creating biocompatible and biodegradable polymers for drug delivery and tissue engineering applications.

Data Presentation

The following tables summarize typical results obtained from the ATRP of tert-butyl acrylate (tBA) using alkyl bromide initiators, including this compound, under various conditions.

Table 1: Homopolymerization of tert-Butyl Acrylate (tBA) via ATRP

| Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |

| This compound | CuBr/PMDETA | Anisole (B1667542) | 60 | 4 | 12,400 | 1.15 | [2] |

| Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Bulk | 50 | 1.3 | 14,200 | 1.14 | [3] |

| Methyl 2-bromopropionate | CuBr/PMDETA | p-Dimethoxybenzene | 60 | - | 9,800 | 1.25 | [4] |

| Ethyl 2-bromoisobutyrate | Cu(0)/PMDETA | IPA | 25 | 2 | 11,200 | 1.12 | [5] |

M_n = Number-average molecular weight; PDI = Polydispersity Index; PMDETA = N,N,N',N'',N''-Penta-methyldiethylenetriamine; IPA = Isopropanol

Table 2: Block Copolymerization using a Poly(tBA) Macroinitiator

| Macroinitiator | Second Monomer | Catalyst/Ligand | Solvent | Temp. (°C) | M_n ( g/mol ) (Block Copolymer) | PDI (M_w/M_n) | Reference |

| Poly(tBA) | Styrene (B11656) | CuBr/PMDETA | Anisole | 90 | 28,600 | 1.20 | [2] |

| Poly(tBA) | Methyl Methacrylate | CuCl/PMDETA | Anisole | 25 | - | <1.4 | [6] |

| Poly(tBA) | Methyl Acrylate | CuBr/PMDETA | Toluene | 60 | 29,100 | 1.18 | [3] |

Experimental Protocols

Protocol 1: Synthesis of Poly(tert-butyl acrylate) Homopolymer via ATRP

This protocol describes a typical procedure for the polymerization of tert-butyl acrylate using this compound as the initiator.

Materials:

-

tert-Butyl acrylate (tBA), inhibitor removed

-

This compound (tBuBrB)

-

Copper(I) bromide (CuBr), purified

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole, anhydrous

-

Nitrogen or Argon gas, high purity

Procedure:

-

Monomer Purification: Purify tert-butyl acrylate by passing it through a column of basic alumina (B75360) to remove the inhibitor.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask and purge with nitrogen for 15 minutes.

-

Addition of Reagents: Under a positive nitrogen pressure, add anisole (e.g., 5 mL), purified tBA (e.g., 10 mmol), and PMDETA (e.g., 0.1 mmol). Stir the mixture until the copper complex forms, indicated by a color change.

-

Initiation: Add this compound (e.g., 0.1 mmol) to the reaction mixture to initiate the polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time. Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR or GC).

-

Termination and Purification: After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it down. Dilute the reaction mixture with dichloromethane and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

-

Drying: Decant the methanol and dry the polymer under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Synthesis of Poly(tert-butyl acrylate)-b-polystyrene Block Copolymer

This protocol outlines the synthesis of a block copolymer using a poly(tert-butyl acrylate) macroinitiator.

Materials:

-

Poly(tert-butyl acrylate) macroinitiator (from Protocol 1)

-

Styrene, inhibitor removed

-

Copper(I) bromide (CuBr), purified

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole, anhydrous

-

Nitrogen or Argon gas, high purity

-

Methanol

-

Dichloromethane

Procedure:

-

Reaction Setup: In a dry Schlenk flask, dissolve the poly(tert-butyl acrylate) macroinitiator (e.g., 1 g, 0.08 mmol) in anisole (e.g., 5 mL).

-

Catalyst Addition: Add CuBr (e.g., 0.08 mmol) and PMDETA (e.g., 0.08 mmol) to the flask. Purge the mixture with nitrogen for 20 minutes.

-

Second Monomer Addition: Add freshly purified styrene (e.g., 8 mmol) to the reaction mixture under a nitrogen atmosphere.

-

Polymerization: Place the flask in a preheated oil bath at 90 °C and stir.

-

Purification: Follow the same termination, purification, and drying steps as described in Protocol 1.

Visualizations

Diagram 1: ATRP Mechanism

Caption: Reversible activation-deactivation equilibrium in ATRP.

Diagram 2: Experimental Workflow for Homopolymer Synthesis

Caption: Workflow for ATRP synthesis of poly(tert-butyl acrylate).

Diagram 3: Logical Relationship for Block Copolymer Synthesis

Caption: Sequential synthesis of a block copolymer via ATRP.

References

Application Notes and Protocols for the Synthesis of Block Copolymers using a tert-Butyl 2-bromoisobutyrate Macroinitiator

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of well-defined block copolymers is of paramount importance in the development of advanced materials for a myriad of applications, including drug delivery, nanotechnology, and polymer therapeutics. Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile controlled/living radical polymerization technique that allows for the precise control over polymer molecular weight, architecture, and low polydispersity. A key strategy in ATRP for synthesizing block copolymers is the use of a macroinitiator.

This document provides detailed application notes and protocols for the synthesis of block copolymers utilizing a two-step approach: first, the preparation of a bromine-terminated macroinitiator, and second, the chain extension of this macroinitiator with a second monomer to form a diblock copolymer. Specifically, we will focus on the use of a hydroxyl-terminated polymer which is functionalized with a tert-butyl 2-bromoisobutyrate (t-BBiB) derivative to create the macroinitiator.

Principle

The overall strategy involves two main chemical transformations:

-

Macroinitiator Synthesis: A pre-synthesized polymer with a terminal hydroxyl group (e.g., Poly(ethylene glycol) monomethyl ether, mPEG-OH) is reacted with an excess of a bromoisobutyryl halide (e.g., 2-bromoisobutyryl bromide) to convert the hydroxyl end-group into an ATRP-active initiator.

-

Block Copolymerization: The purified macroinitiator is then used to initiate the polymerization of a second monomer (e.g., tert-butyl acrylate (B77674), tBA) in a controlled manner via ATRP. The resulting polymer will have a block structure, for instance, mPEG-b-PtBA. The tert-butyl ester groups of the PtBA block can be subsequently hydrolyzed to yield an amphiphilic block copolymer with a poly(acrylic acid) block.

Experimental Protocols

Protocol 1: Synthesis of a Poly(ethylene glycol)-based Macroinitiator (mPEG-Br)

This protocol details the conversion of a commercially available hydroxyl-terminated poly(ethylene glycol) monomethyl ether (mPEG-OH) into an ATRP macroinitiator.

Materials:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| mPEG-OH (Mn = 2,000 g/mol ) | 2,000 | >99% | Sigma-Aldrich |

| 2-Bromoisobutyryl bromide | 229.9 | 98% | Sigma-Aldrich |

| Triethylamine (B128534) (TEA) | 101.19 | >99% | Sigma-Aldrich |

| Dichloromethane (B109758) (DCM), anhydrous | 84.93 | >99.8% | Sigma-Aldrich |

| Diethyl ether, anhydrous | 74.12 | >99% | Sigma-Aldrich |

| Magnesium sulfate (B86663) (MgSO₄), anhydrous | 120.37 | >99.5% | Sigma-Aldrich |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mPEG-OH (10.0 g, 5.0 mmol) in 100 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.01 g, 10.0 mmol, 1.39 mL) to the stirred solution.

-

Slowly add 2-bromoisobutyryl bromide (2.30 g, 10.0 mmol, 1.24 mL) dropwise to the reaction mixture over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.

-

Wash the filtrate sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

-

Precipitate the product by adding the concentrated solution dropwise into 200 mL of cold, stirred anhydrous diethyl ether.

-

Collect the white precipitate by vacuum filtration and dry under vacuum at room temperature for 24 hours to yield the mPEG-Br macroinitiator.

Characterization: